molecular formula C12H13N3O B2949641 N-(1-cyanocyclopentyl)pyridine-2-carboxamide CAS No. 1250590-66-9

N-(1-cyanocyclopentyl)pyridine-2-carboxamide

Cat. No. B2949641
CAS RN: 1250590-66-9
M. Wt: 215.256
InChI Key: HQUFVKIVGAFWGI-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclopentyl)pyridine-2-carboxamide” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also has a carboxamide group (-CONH2) attached to the 2-position of the pyridine ring, and a cyanocyclopentyl group (a cyclopentyl ring with a -CN group) attached to the nitrogen of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the carboxamide group, and the cyclopentyl ring. The presence of the cyano group (-CN) would add to the polarity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or reduction reactions. The cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and cyano groups would likely make the compound somewhat polar and could influence its solubility in various solvents .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential use as a pharmaceutical drug .

properties

IUPAC Name

N-(1-cyanocyclopentyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-9-12(6-2-3-7-12)15-11(16)10-5-1-4-8-14-10/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUFVKIVGAFWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)pyridine-2-carboxamide

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